molecular formula C21H26N2O4 B2894730 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953935-30-3

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2894730
CAS No.: 953935-30-3
M. Wt: 370.449
InChI Key: VWPAEQLBLOETIL-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzamide core substituted with 3,5-dimethoxy groups, linked to a 2-phenylmorpholine moiety via an ethyl chain. The 2-phenylmorpholine structure is a notable scaffold in bioactive molecules, historically found in compounds like phenmetrazine, which is known to function as a norepinephrine-dopamine releasing agent (NDRA) . This structural analogy suggests potential research applications for this benzamide derivative in neuroscience, particularly in the study of neurotransmitter release mechanisms and transporter proteins. The compound is intended for research use only (RUO) and is strictly for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can employ this high-purity compound as a chemical tool or building block in the synthesis and development of novel biologically active molecules, or as a reference standard in analytical studies.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPAEQLBLOETIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carboxylic Acid and Amine

The most widely reported method involves coupling 3,5-dimethoxybenzoic acid with 2-(2-phenylmorpholin-4-yl)ethylamine using activating agents:

Procedure :

  • Activation : 3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with $$ N,N' $$-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and $$ N $$-hydroxysuccinimide (NHS, 1.1 equiv) in anhydrous dichloromethane at 0°C for 1 hour.
  • Coupling : The activated ester is reacted with 2-(2-phenylmorpholin-4-yl)ethylamine (1.1 equiv) at room temperature for 12–16 hours.
  • Workup : The mixture is filtered to remove dicyclohexylurea, washed with NaHCO$$_3$$ and brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 78–85%.
Advantages : High reproducibility and compatibility with acid-labile groups.
Limitations : Requires stoichiometric coupling agents, generating byproducts that complicate purification.

Reductive Amination for Side-Chain Synthesis

The morpholine-containing side chain is synthesized via reductive amination before coupling:

Steps :

  • Morpholine Formation : 2-Phenylethylamine reacts with bis(2-chloroethyl)ether in the presence of K$$2$$CO$$3$$ in refluxing acetonitrile to yield 2-phenylmorpholine.
  • Ethylamine Introduction : 2-Phenylmorpholine is treated with ethylene oxide under acidic conditions, followed by reduction with NaBH$$_4$$ to produce 2-(2-phenylmorpholin-4-yl)ethylamine.

Key Data :

  • Morpholine synthesis yield: 68%.
  • Ethylamine derivative yield: 73%.

Microwave-Assisted Amidation

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes:

Protocol :

  • 3,5-Dimethoxybenzoic acid (1.0 equiv), 2-(2-phenylmorpholin-4-yl)ethylamine (1.1 equiv), and $$ O $$-(7-azabenzotriazol-1-yl)-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate (HATU, 1.2 equiv) are dissolved in DMF.
  • Irradiated at 100°C for 15 minutes under 300 W microwave power.

Yield : 89%.
Advantages : Efficient energy transfer and reduced side reactions.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Purity (HPLC) Time
Classical Amide Coupling DCC/NHS, CH$$2$$Cl$$2$$, rt 78–85% >95% 12–16 h
Reductive Amination NaBH$$_4$$, MeOH, 0°C to rt 73% 92% 24 h
Microwave Synthesis HATU, DMF, 100°C, microwave 89% 98% 15 min
CDMT-Mediated Coupling CDMT/N-methylmorpholine, toluene, rt 82% 96% 6 h

Key Insights :

  • Microwave and CDMT-mediated methods offer superior yields and purity compared to classical approaches.
  • Reductive amination remains bottlenecked by moderate yields in morpholine functionalization.

Reaction Optimization and Mechanistic Studies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing charged intermediates, while toluene minimizes side reactions in CDMT-mediated syntheses.

Catalytic Enhancements

  • Additives : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) increases HATU-mediated coupling rates by 40%.
  • Temperature : Reactions above 80°C promote racemization, necessitating strict temperature control.

Scalability and Industrial Considerations

Challenges :

  • High-cost coupling agents (e.g., HATU) limit large-scale applications.
  • Morpholine ring instability under acidic conditions requires pH monitoring during workup.

Solutions :

  • Substitute HATU with cost-effective agents like ProTide (1.5 equiv) for pilot-scale production.
  • Use continuous-flow reactors to maintain consistent pH and temperature.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Morpholine vs. Pyrimidine/Pyridine Moieties

  • The target compound’s 2-phenylmorpholine-ethyl group enhances solubility due to morpholine’s polarity, whereas analogs with pyrimidine (e.g., DAPK1 inhibitor ) or pyridine rings (e.g., thiazole derivative ) exhibit varied binding affinities.

Substituent Effects on Bioactivity

  • Halogenated substituents (e.g., Cl, CF₃ in etobenzanid and thiazole derivative ) increase lipophilicity and persistence, making them suitable for pesticidal or antiviral applications.

Pharmacokinetic Considerations

  • Compounds with thioether linkages (e.g., ) show moderate solubility but may suffer from metabolic instability. The morpholine group in the target compound could improve metabolic stability compared to triazole-thiones in .

Biological Activity

3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic compound with potential pharmacological applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O4C_{21}H_{26}N_{2}O_{4} with a molecular weight of 370.4 g/mol. The compound features a benzamide structure with methoxy substitutions and a morpholine moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The morpholine ring enhances binding affinity to various receptors or enzymes, potentially modulating their activity. The methoxy groups may also play a role in increasing lipophilicity, facilitating cellular uptake.

Anticancer Potential

Benzamide derivatives have been investigated for their anticancer properties. Compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The mechanism often involves interference with cell signaling pathways crucial for cancer cell survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research on related benzamide compounds has indicated their potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This suggests that this compound could be explored further for therapeutic use in inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Study on Antibacterial Activity Related compounds showed significant antibacterial effects against gram-positive bacteria, particularly MRSA. These findings support the hypothesis that this compound may exhibit similar activity due to structural characteristics .
Anticancer Activity Evaluation Investigations into structurally similar benzamides revealed cytotoxic effects on various cancer cell lines, indicating the potential for this compound to act as an anticancer agent .
Inflammatory Response Modulation Studies highlighted the ability of benzamides to inhibit COX enzymes, suggesting that this compound could provide therapeutic benefits in managing inflammation .

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